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Compound of Interest

Compound Name: CDK5 inhibitor 20-223

Cat. No.: B2935848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions

between the inhibitor 20-223 (also known as CP668863) and Cyclin-Dependent Kinase 5

(CDK5). The document summarizes key quantitative data, details experimental methodologies,

and visualizes the binding mode and relevant signaling pathways. As a co-crystal structure of

20-223 with CDK5 is not publicly available, this guide focuses on the computational docking

studies and supporting biochemical and cellular data that elucidate their interaction.

Quantitative Analysis of Inhibitor Potency and
Selectivity
The compound 20-223 has been identified as a potent inhibitor of both CDK2 and CDK5.[1][2]

[3][4][5] Its inhibitory activity has been quantified through cell-free kinase assays, with IC50

values determined for both kinases.[2][3] For comparative purposes, the activity of AT7519, a

known clinical CDK inhibitor that shares the aminopyrazole core with 20-223, was also

assessed.[1][2][4][5]
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Inhibitor Target Kinase IC50 (nM)
Relative Potency

(vs. AT7519)

20-223 CDK2/CyclinE 6.0
~65.3-fold more

potent

20-223 CDK5/p35 8.8 ~3.5-fold more potent

AT7519 CDK2/CyclinE 392 -

AT7519 CDK5/p35 32.8 -

Data sourced from Robb et al., 2018.[2]

Furthermore, the selectivity of 20-223 was profiled against a panel of Cyclin-Dependent

Kinases. The results demonstrate a pronounced inhibitory effect on CDK2 and CDK5

compared to other members of the CDK family.

CDK Family Member
Remaining Enzymatic Activity (%) with 0.1µM

20-223

CDK1 > 20%

CDK2 0.26%

CDK4 > 60%

CDK5 0.39%

CDK6 > 80%

CDK7 > 40%

CDK9 > 20%

Data sourced from Robb et al., 2018.[2]

Predicted Structural Binding Mode of 20-223 to
CDK5
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In the absence of a co-crystal structure, the binding mode of 20-223 to CDK5 was investigated

using computational docking studies with Autodock Vina.[1][2][6] These studies predict that 20-

223, an ATP-competitive inhibitor, occupies the ATP-binding site of CDK5.[2][7]

The key predicted interactions are:

Hinge Region Interaction: The 3-aminopyrazole core of 20-223 is predicted to form a donor-

acceptor-donor hydrogen bond triad with the backbone of residues Glu81 and Cys83 in the

hinge region of CDK5.[2] This interaction is a common feature for many kinase inhibitors and

is crucial for anchoring the molecule in the ATP-binding pocket.

Hydrophobic Pocket: The cyclobutyl group of 20-223 is predicted to occupy a narrow

hydrophobic pocket formed by the side chains of Phe80, Leu55, and Val64.[2]

Solvent-Exposed Region: The naphthalene ring of 20-223 is oriented towards the solvent-

accessible region of the kinase.[2]

This predicted binding mode shows similarities to the co-crystal structure of the aminopyrazole

analog PNU-181227 with CDK2 and the binding mode of AT7519.[1][2]

Experimental Protocols
Computational Docking of 20-223 into CDK5
The following protocol outlines the computational workflow used to predict the binding

orientation of 20-223 within the CDK5 active site.
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Caption: Computational docking workflow for predicting the 20-223 binding mode.

Cell-Free Kinase Inhibition Assay (IC50 Determination)
This protocol was employed to determine the in vitro potency of 20-223 against CDK2 and

CDK5.
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Enzyme and Substrate Preparation: Recombinant active CDK2/CyclinE and CDK5/p35

enzymes were used. A suitable substrate (e.g., a peptide with a phosphorylation site) and

ATP were prepared in a kinase assay buffer.

Inhibitor Dilution: A serial dilution of 20-223 was prepared at various concentrations.

Kinase Reaction: The CDK enzyme, substrate, and varying concentrations of 20-223 were

incubated together.

Initiation of Reaction: The kinase reaction was initiated by adding a fixed concentration of

ATP (e.g., 30 µM).

Quantification of Activity: The reaction was allowed to proceed for a defined period, and the

amount of phosphorylated substrate was quantified. This can be done using various

methods, such as radioactivity-based assays (³²P-ATP) or luminescence-based assays that

measure the amount of ATP remaining.

Data Analysis: The percentage of kinase activity was plotted against the inhibitor

concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, was determined by fitting the data to a dose-response curve.[2]

CDK5 Signaling and Inhibition by 20-223
In the context of colorectal cancer, CDK5 has been implicated in promoting cell migration and

proliferation.[1][2][4][5] One key pathway involves the phosphorylation of Focal Adhesion

Kinase (FAK). The binding of 20-223 to CDK5 inhibits its kinase activity, thereby blocking these

downstream effects.
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CDK5 Signaling Pathway in Cancer
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Caption: Inhibition of the CDK5-FAK signaling pathway by 20-223.

Cell-based assays have confirmed that treatment with 20-223 leads to a dose-dependent

decrease in the phosphorylation of FAK at Ser732 and Retinoblastoma protein (Rb) at

Ser807/811, which are known substrates of CDK5 and CDK2, respectively.[3][8] This inhibition

of CDK5 activity by 20-223 has been shown to reduce the migration of colorectal cancer cells

in wound-healing assays.[1][2] These findings suggest that 20-223 exerts its anti-tumor effects

by targeting the CDK2/5 signaling pathways, leading to cell cycle arrest and reduced cell

migration.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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